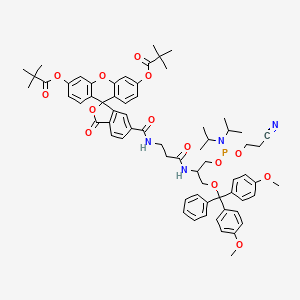

6-Fluorescein Serinol Phosphoramidite

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-Fluorescein Serinol Phosphoramidite is a specialized chemical compound used primarily in the field of molecular biology and biochemistry. It is a derivative of fluorescein, a widely used fluorescent dye, and is designed to label oligonucleotides with high efficiency. The compound’s structure includes a serinol backbone, which enhances its stability and reduces the likelihood of side reactions during synthesis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluorescein Serinol Phosphoramidite involves several steps. The starting material is typically 6-carboxyfluorescein, which undergoes a series of reactions to introduce the serinol moiety and the phosphoramidite group. The key steps include:

Activation of 6-carboxyfluorescein: This involves converting the carboxyl group into a more reactive intermediate, such as an ester or an acid chloride.

Coupling with Serinol: The activated 6-carboxyfluorescein is then reacted with serinol to form the desired amide linkage.

Introduction of the Phosphoramidite Group: The final step involves the addition of the phosphoramidite group, typically using reagents like diisopropylamino cyanoethyl phosphite.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated synthesis equipment and rigorous quality control measures to ensure consistency and reproducibility .

Analyse Chemischer Reaktionen

Types of Reactions

6-Fluorescein Serinol Phosphoramidite primarily undergoes substitution reactions, particularly during the coupling process with oligonucleotides. The phosphoramidite group reacts with the hydroxyl groups of nucleotides, forming stable phosphite triester linkages .

Common Reagents and Conditions

Reagents: Diisopropylamino cyanoethyl phosphite, serinol, and activated 6-carboxyfluorescein.

Conditions: The reactions are typically carried out under anhydrous conditions to prevent hydrolysis of the phosphoramidite group.

Major Products

The major product of these reactions is the labeled oligonucleotide, which contains one or more 6-Fluorescein residues. These labeled oligonucleotides are used in various applications, including fluorescence-based assays and molecular diagnostics .

Wissenschaftliche Forschungsanwendungen

6-Fluorescein Serinol Phosphoramidite has a wide range of applications in scientific research:

Chemistry: Used in the synthesis of fluorescently labeled oligonucleotides for studying nucleic acid interactions and dynamics.

Biology: Employed in fluorescence in situ hybridization (FISH) and other fluorescence-based techniques to visualize and quantify nucleic acids in cells and tissues.

Medicine: Utilized in diagnostic assays to detect specific DNA or RNA sequences associated with diseases.

Industry: Applied in the development of biosensors and other analytical tools that rely on fluorescence detection

Wirkmechanismus

The mechanism of action of 6-Fluorescein Serinol Phosphoramidite involves its incorporation into oligonucleotides during synthesis. The phosphoramidite group reacts with the hydroxyl groups of nucleotides, forming stable phosphite triester linkages. The fluorescein moiety provides a fluorescent signal, which can be detected and quantified using fluorescence-based techniques. This allows researchers to track and analyze the labeled oligonucleotides in various biological and chemical assays .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

6-Fluorescein Phosphoramidite: Similar to 6-Fluorescein Serinol Phosphoramidite but lacks the serinol backbone, which can lead to higher rates of side reactions.

Fluorescein-dT: A derivative of fluorescein used to label thymidine residues in oligonucleotides.

3’- (6-Fluorescein) CPG: Used to add fluorescein labels at the 3’-terminus of oligonucleotides.

Uniqueness

This compound is unique due to its serinol backbone, which enhances stability and reduces side reactions during synthesis. This makes it a preferred choice for labeling oligonucleotides with high efficiency and minimal by-products .

Eigenschaften

Molekularformel |

C67H75N4O14P |

|---|---|

Molekulargewicht |

1191.3 g/mol |

IUPAC-Name |

[6-[[3-[[1-[bis(4-methoxyphenyl)-phenylmethoxy]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxypropan-2-yl]amino]-3-oxopropyl]carbamoyl]-6'-(2,2-dimethylpropanoyloxy)-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] 2,2-dimethylpropanoate |

InChI |

InChI=1S/C67H75N4O14P/c1-42(2)71(43(3)4)86(80-36-16-34-68)81-41-48(40-79-66(45-17-14-13-15-18-45,46-20-24-49(77-11)25-21-46)47-22-26-50(78-12)27-23-47)70-59(72)33-35-69-60(73)44-19-30-53-56(37-44)67(85-61(53)74)54-31-28-51(82-62(75)64(5,6)7)38-57(54)84-58-39-52(29-32-55(58)67)83-63(76)65(8,9)10/h13-15,17-32,37-39,42-43,48H,16,33,35-36,40-41H2,1-12H3,(H,69,73)(H,70,72) |

InChI-Schlüssel |

GIUBJQWDYGXGQR-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)N(C(C)C)P(OCCC#N)OCC(COC(C1=CC=CC=C1)(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC)NC(=O)CCNC(=O)C4=CC5=C(C=C4)C(=O)OC56C7=C(C=C(C=C7)OC(=O)C(C)(C)C)OC8=C6C=CC(=C8)OC(=O)C(C)(C)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.